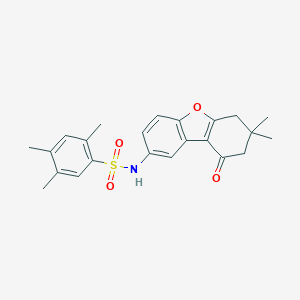

N-(7,7-dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)-2,4,5-trimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

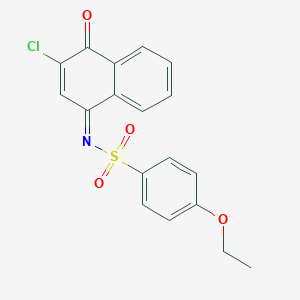

N-(7,7-dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)-2,4,5-trimethylbenzenesulfonamide is a chemical compound with the molecular formula C24H21NO4S . It belongs to the class of sulfonamides and exhibits interesting pharmacological properties .

Molecular Structure Analysis

The molecular structure of N-(7,7-dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)-2,4,5-trimethylbenzenesulfonamide consists of a dibenzofuran core fused with a trimethylbenzenesulfonamide moiety. The presence of the sulfonamide group suggests potential interactions with biological targets .

Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, it can participate in typical organic reactions such as nucleophilic substitutions, acid-base reactions, and oxidation-reduction processes. Researchers have likely investigated its reactivity and functional group compatibility in various contexts .

Aplicaciones Científicas De Investigación

Asymmetric Synthesis and Organic Reactions

The compound has been studied in the context of asymmetric synthesis and as a part of organic reaction mechanisms. A paper by Ramachandar et al. (2006) delves into the role of similar sulfinamide compounds in asymmetric synthesis and their interactions with organometallic reagents, highlighting the importance of such compounds in producing chiral molecules (Ramachandar, Wu, Zhang, & Davis, 2006).

Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) synthesized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups and investigated its photophysical and photochemical properties. This compound has potential applications in photodynamic therapy for cancer treatment due to its good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

DNA Binding and Anticancer Activity

González-Álvarez et al. (2013) explored the effect of sulfonamide derivatives on DNA binding, DNA cleavage, and anticancer activity. Their research revealed that the molecular structure and the specific sulfonamide derivative play crucial roles in the interaction with DNA and the subsequent biological effects, including antiproliferative activity in cancer cells (González-Álvarez et al., 2013).

Antimicrobial Activities

Sojitra et al. (2016) reported on the synthesis of benzenesulfonamide derivatives and their antimicrobial activities. These compounds have shown significant potency against bacterial strains, pointing to the potential of N-(7,7-dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)-2,4,5-trimethylbenzenesulfonamide derivatives in antimicrobial applications (Sojitra et al., 2016).

Mecanismo De Acción

The precise mechanism of action for N-(7,7-dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)-2,4,5-trimethylbenzenesulfonamide remains an area of active research. Its structural features suggest potential interactions with enzymes, receptors, or other biomolecules. Further studies are needed to elucidate its biological targets and mode of action .

Safety and Hazards

As with any chemical compound, handling N-(7,7-dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)-2,4,5-trimethylbenzenesulfonamide should follow standard safety protocols. Researchers and users should refer to Material Safety Data Sheets (MSDS) and take necessary precautions during synthesis, storage, and handling .

Propiedades

IUPAC Name |

N-(7,7-dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)-2,4,5-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4S/c1-13-8-15(3)21(9-14(13)2)29(26,27)24-16-6-7-19-17(10-16)22-18(25)11-23(4,5)12-20(22)28-19/h6-10,24H,11-12H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFSQJQCOOEBTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3C(=O)CC(C4)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-methyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491732.png)

![Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491738.png)

![Pentyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491778.png)

![Pentyl 5-[(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491783.png)

![Pentyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491784.png)

![Pentyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491785.png)

![Pentyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491786.png)

![Butyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491793.png)

![N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B491822.png)